molecular formula C6H13NO B7892019 N-Ethyl-N-methylpropionamide

N-Ethyl-N-methylpropionamide

Cat. No.: B7892019
M. Wt: 115.17 g/mol
InChI Key: GHVUKOCVBVUUGS-UHFFFAOYSA-N
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Description

N-Ethyl-N-methylpropionamide is an organic compound with the molecular formula C₆H₁₃NO. It is a tertiary amide, characterized by the presence of an ethyl group and a methyl group attached to the nitrogen atom. This compound is known for its applications in various chemical processes and industries due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethyl-N-methylpropionamide can be synthesized through the reaction of propionyl chloride with N-ethyl-N-methylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process may include steps such as distillation to purify the final product and ensure its high purity for commercial applications .

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-N-methylpropionamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Ethyl-N-methylpropionamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-N-methylpropionamide involves its interaction with various molecular targets. As an amide, it can form hydrogen bonds and participate in various biochemical pathways. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or activation in biological systems .

Comparison with Similar Compounds

Uniqueness: N-Ethyl-N-methylpropionamide is unique due to its specific combination of ethyl and methyl groups attached to the nitrogen atom. This structural feature imparts distinct steric and electronic properties, making it suitable for specific chemical reactions and applications that other similar compounds may not be able to perform .

Properties

IUPAC Name

N-ethyl-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-4-6(8)7(3)5-2/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVUKOCVBVUUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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